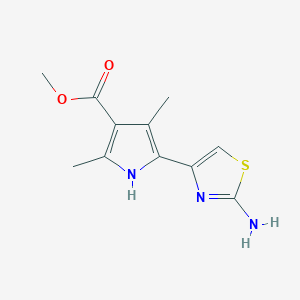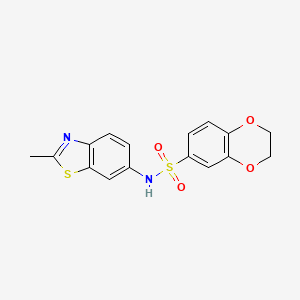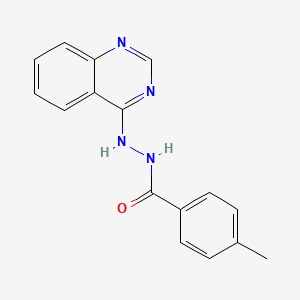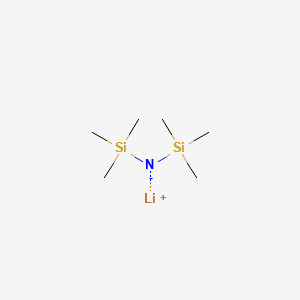
1-Cyclohexyl-2-mercaptoimidazole
Overview
Description
Synthesis Analysis
The synthesis of 1-Cyclohexyl-2-mercaptoimidazole and its derivatives often involves reactions with metal bromides, leading to complexes. For instance, reactions with zinc(II) and cadmium(II) bromides have been reported to afford complexes in ethanol solutions, showcasing the compound's ability to form bonds with metals through its sulfur atoms (Ibrahim, Al-Juaid, & Mohsen, 2009).
Molecular Structure Analysis
The molecular structure of this compound-based complexes has been characterized by techniques such as FT-IR, NMR, and X-ray diffraction. One study detailed the crystal structure of a zinc complex, highlighting a distorted tetrahedral geometry around the zinc atom and intermolecular hydrogen bonding (Ibrahim, Al-Juaid, & Mohsen, 2009).
Chemical Reactions and Properties
This compound undergoes various chemical reactions, forming different derivatives with specific properties. For example, its reaction with chloroacetic acid forms S-carboxy-methyl derivatives, leading to cyclization into thiazol-3-ones, showcasing its reactivity and versatility in organic synthesis (Mustafa, Ali, Abou-State, & Hammam, 1972).
Physical Properties Analysis
The physical properties of this compound and its complexes, such as crystal structure and bond lengths, have been extensively studied. These studies provide insights into the compound's stability and potential interactions with other molecules (Ibrahim, Al-Juaid, & Mohsen, 2009).
Chemical Properties Analysis
The chemical properties of this compound, such as its ability to act as a ligand and form complexes with various metals, demonstrate its utility in coordination chemistry. Its reactions with different chemical reagents lead to a wide range of derivatives, highlighting its chemical versatility and potential for application in various fields (Mustafa, Ali, Abou-State, & Hammam, 1972).
Scientific Research Applications
Antimicrobial Activity
- Synthesis and antimicrobial activity of thiazole derivatives of triazoles: These derivatives, synthesized from the reaction of propionic acid hydrazides with various aryl/alkyl isothiocyanates (including 1-Cyclohexyl-2-mercaptoimidazole), displayed strong antifungal and antibacterial properties against pathogens like Candida albicans and Escherichia coli (Turan-Zitouni et al., 2005).
Chemical Synthesis and Properties
- Reaction of unsymmetrical 2-mercapto-imidazoles with ketones: This study explored the cyclization of unsymmetrical 2-mercaptoimidazoles with aliphatic and aromatic ketones, revealing insights into the chemical reactions and properties of these compounds (Dzhavakhishvili et al., 2007).
Radiochemistry for Imaging
- Synthesis and biological evaluation of S‐[11C]methylated mercaptoimidazole piperazinyl derivatives: These derivatives were developed as potential radioligands for imaging 5-HT1A receptors using positron emission tomography (PET), demonstrating the application of this compound in advanced medical imaging techniques (Garcia et al., 2005).
Corrosion Inhibition
- Temperature effect on steel corrosion in acid media with benzimidazole derivatives: This study assessed the effectiveness of benzimidazole derivatives, including 2-mercaptoimidazole, in inhibiting steel corrosion in acidic environments, indicating potential industrial applications (Popova et al., 2003).
Antioxidant Properties
- Antioxidant properties of 4-mercaptoimidazoles: Derived from the family of antioxidants, ovothiols, these compounds showed potent scavenging abilities for radicals and potential for inhibiting LDL peroxidation, suggesting their utility in addressing oxidative stress-related health issues (Zoete et al., 2000).
Copper Corrosion Inhibition
- Synergistic effect of 2-mercapto benzimidazole on copper corrosion inhibition: The study demonstrated how 2-mercaptoimidazole, in combination with iodide ions, can effectively inhibit copper corrosion, relevant in industrial and engineering contexts (Zhang et al., 2003).
Structural Characterization
- Synthesis and characterization of zinc(II) and cadmium(II) bromide complexes: This research involved creating complexes using 2-mercapto-1-cyclohexylimidazole, highlighting its role in the synthesis of metal complexes for various potential applications (Ibrahim et al., 2009).
Mechanism of Action
Target of Action
1-Cyclohexyl-2-mercaptoimidazole is a type of 2-mercaptoimidazole derivative . These compounds are known to interact with the enzyme cytochrome P450 14 α-sterol demethylase . This enzyme plays a crucial role in the biosynthesis of sterols, which are essential components of cell membranes.
Mode of Action
The interaction of this compound with its target enzyme involves the formation of a bond with the active site of the enzyme . This interaction inhibits the enzyme’s activity, thereby affecting the biosynthesis of sterols. The exact nature of this interaction and the resulting changes in the enzyme’s activity are still under investigation.
Pharmacokinetics
Similar compounds like methimazole have high bioavailability and small interindividual variations in their pharmacokinetic profiles
Safety and Hazards
Biochemical Analysis
Biochemical Properties
1-Cyclohexyl-2-mercaptoimidazole plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It interacts with enzymes such as thyroid peroxidase, which is crucial in the synthesis of thyroid hormones . The compound’s sulfur-containing moiety allows it to form strong interactions with the active sites of these enzymes, thereby inhibiting their activity. Additionally, this compound has been shown to interact with proteins involved in the sympathetic nervous system, influencing the levels of neurotransmitters like dopamine .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In brown adipose tissue, it has been observed to increase the concentration of dopamine, indicating its role in modulating sympathetic nervous system activity . This compound also affects cell signaling pathways, particularly those involved in thyroid hormone synthesis, by inhibiting thyroid peroxidase . Furthermore, this compound can influence gene expression related to thyroid hormone production and metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through enzyme inhibition. It binds to the active sites of enzymes like thyroid peroxidase, preventing the iodination of tyrosine residues in thyroglobulin, a critical step in thyroid hormone synthesis . This binding interaction is facilitated by the sulfur atom in the compound, which forms strong bonds with the enzyme’s active site. Additionally, this compound may influence other molecular pathways by modulating the activity of proteins involved in neurotransmitter synthesis and release .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings have been studied to understand its long-term effects on cellular function. Over time, the compound has been shown to maintain its inhibitory effects on thyroid peroxidase, although its stability may vary depending on environmental conditions . In in vitro studies, this compound has demonstrated consistent effects on dopamine levels in brown adipose tissue, suggesting its potential for long-term modulation of sympathetic nervous system activity .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At lower doses, the compound effectively inhibits thyroid peroxidase without causing significant adverse effects . At higher doses, it may lead to toxicity and adverse effects, such as alterations in thyroid hormone levels and potential impacts on metabolic processes . These dosage-dependent effects highlight the importance of careful dosage regulation in therapeutic applications.
Metabolic Pathways
This compound is involved in metabolic pathways related to thyroid hormone synthesis and neurotransmitter regulation. It interacts with enzymes like thyroid peroxidase, influencing the iodination process in thyroglobulin . Additionally, the compound affects metabolic flux in brown adipose tissue by modulating dopamine levels, which can impact overall metabolic activity .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with specific transporters and binding proteins. The compound is actively transported into thyroid cells, where it exerts its inhibitory effects on thyroid peroxidase . In brown adipose tissue, this compound is distributed in a manner that allows it to modulate dopamine levels effectively .
Subcellular Localization
This compound is localized primarily in the thyroid gland and brown adipose tissue, where it exerts its biochemical effects. In the thyroid gland, the compound targets the active sites of thyroid peroxidase, inhibiting its activity and affecting thyroid hormone synthesis . In brown adipose tissue, this compound influences dopamine levels, suggesting its localization within cellular compartments involved in neurotransmitter synthesis and release .
properties
IUPAC Name |
3-cyclohexyl-1H-imidazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2S/c12-9-10-6-7-11(9)8-4-2-1-3-5-8/h6-8H,1-5H2,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUOCKULYVNFTIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C=CNC2=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00214069 | |
| Record name | 1-Cyclohexyl-2-mercaptoimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00214069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
64038-58-0 | |
| Record name | 1-Cyclohexyl-1,3-dihydro-2H-imidazole-2-thione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64038-58-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Cyclohexyl-2-mercaptoimidazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064038580 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Cyclohexyl-2-mercaptoimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00214069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 1-Cyclohexyl-2-mercaptoimidazole help researchers study the sympathetic nervous system (SNS)?
A: this compound inhibits the enzyme dopamine-beta-hydroxylase (DA-beta-hydroxylase). [, ] This enzyme is responsible for converting dopamine to norepinephrine. By blocking this conversion, this compound causes dopamine to accumulate in tissues. Researchers can then measure the accumulated dopamine levels as an indirect indicator of SNS activity in that specific tissue.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(2-Benzofuranyl)-2-[(4-methyl-2-quinolinyl)thio]ethanone](/img/structure/B1225633.png)
![N-[1,4-dioxo-3-(3-pentyl-1-imidazol-3-iumyl)-2-naphthalenyl]benzenesulfonamide](/img/structure/B1225636.png)
![5-[[[2-[[2-furanyl(oxo)methyl]amino]phenyl]-oxomethoxy]methyl]-3-methyl-1H-pyrrole-2,4-dicarboxylic acid diethyl ester](/img/structure/B1225638.png)

![5-tert-butyl-N-[2-(cyclopentylamino)-2-oxoethyl]-N-(2,5-dimethylphenyl)-3-methyl-2-furancarboxamide](/img/structure/B1225643.png)
![9-Methoxy-6-[(4-methoxyphenyl)methyl]indolo[3,2-b]quinoxaline](/img/structure/B1225644.png)
![4-chloro-N-(8-methyl-[1,3]dioxolo[4,5-g]quinazolin-6-yl)benzamide](/img/structure/B1225645.png)

![2-(2-fluorophenoxy)-N-[4-(2-furanylmethylsulfamoyl)phenyl]acetamide](/img/structure/B1225650.png)
![2-(3,5-dimethylphenoxy)-N-[3-[5-(2-furanyl)-1,3,4-oxadiazol-2-yl]phenyl]acetamide](/img/structure/B1225652.png)
![1-(4-Ethylphenyl)-3-[1-(phenylmethyl)-4-piperidinyl]thiourea](/img/structure/B1225654.png)


![2-[[2-[[5-(4-Tert-butylphenyl)-2-methoxycarbonyl-3-thiophenyl]amino]-2-oxoethyl]thio]acetic acid](/img/structure/B1225657.png)